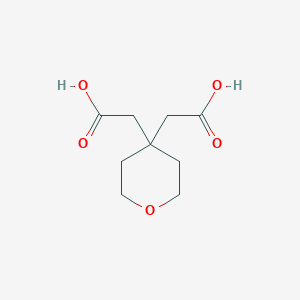
(4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid is a useful research compound. Its molecular formula is C9H14O5 and its molecular weight is 202.206. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid, a derivative of tetrahydropyran, has garnered attention in recent years due to its potential biological activities. This compound is part of a broader class of pyran derivatives, which are known for their diverse pharmacological properties including antibacterial, antioxidant, and anticancer activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a tetrahydropyran ring with a carboxymethyl group and an acetic acid moiety, contributing to its unique chemical properties.
Target Biological Pathways
Research indicates that this compound interacts with several biological pathways. Its mechanisms include:
- Antimicrobial Activity : The compound has demonstrated significant antibacterial properties against various Gram-positive bacteria. In vitro studies have shown that it inhibits bacterial growth more effectively than traditional antibiotics like ampicillin .
- Antioxidant Properties : The compound exhibits strong radical scavenging activity, as evidenced by DPPH assays. This antioxidant capacity is crucial for protecting cells from oxidative stress .
- Anticancer Effects : Preliminary studies suggest that this compound can induce apoptosis in cancer cells. Specifically, it has been shown to inhibit the proliferation of HCT-116 colorectal cancer cells by downregulating CDK2 expression and activating caspase pathways .
Case Studies and Experimental Data
- Antibacterial Activity : A study evaluated several 4H-pyran derivatives, including this compound, against various bacterial strains. The results indicated that this compound had lower IC50 values compared to ampicillin, showcasing its potential as a new antibacterial agent .
- Cytotoxicity Against Cancer Cells : In experiments involving HCT-116 cells, compounds derived from the tetrahydropyran structure exhibited significant cytotoxic effects with IC50 values ranging from 75 µM to 85 µM. These findings suggest that this compound could serve as a lead compound in cancer therapeutics .
- Antioxidant Activity : The radical scavenging activity was measured using the DPPH assay, where this compound showed comparable efficacy to established antioxidants like butylated hydroxytoluene (BHT). The effective concentration (EC50) was determined to be significantly lower than many tested compounds .
Data Summary Table
Eigenschaften
IUPAC Name |
2-[4-(carboxymethyl)oxan-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O5/c10-7(11)5-9(6-8(12)13)1-3-14-4-2-9/h1-6H2,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPKTNRDGHRNEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC(=O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














